molecular formula C12H19N3O2 B1296515 ethyl 5-amino-1-cyclohexyl-1H-pyrazole-4-carboxylate CAS No. 21253-62-3

ethyl 5-amino-1-cyclohexyl-1H-pyrazole-4-carboxylate

Cat. No.: B1296515
CAS No.: 21253-62-3
M. Wt: 237.3 g/mol
InChI Key: NQLJJSMRVILYQD-UHFFFAOYSA-N
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Description

Ethyl 5-amino-1-cyclohexyl-1H-pyrazole-4-carboxylate is a chemical intermediate belonging to the pyrazole heterocycle family, recognized for its significant role in medicinal chemistry research. Pyrazole derivatives are extensively investigated for their wide spectrum of pharmacological activities, which include anticancer , anti-inflammatory , antidepressant, and antidiabetic properties . The specific presence of both an amino and an ester group on the pyrazole core makes this compound a versatile and valuable scaffold for the synthesis of more complex molecules. Researchers utilize it to develop novel compounds, as the reactive sites allow for further functionalization, potentially leading to new therapeutic agents . The cyclohexyl substituent at the 1-position of the pyrazole ring can influence the molecule's overall conformation and lipophilicity, which may in turn affect its interaction with biological targets and its pharmacokinetic profile . In a related crystal structure study of a compound featuring a cyclohexyl group, the ring was noted to adopt a chair conformation . This compound is intended for use in chemical synthesis and drug discovery programs only. It is strictly for research purposes and is not approved for human or veterinary diagnostic, therapeutic, or any other consumer uses. Researchers should handle this material with appropriate precautions in a laboratory setting.

Properties

IUPAC Name

ethyl 5-amino-1-cyclohexylpyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O2/c1-2-17-12(16)10-8-14-15(11(10)13)9-6-4-3-5-7-9/h8-9H,2-7,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQLJJSMRVILYQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(N=C1)C2CCCCC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60325781
Record name Ethyl 5-amino-1-cyclohexyl-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60325781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21253-62-3
Record name NSC517984
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=517984
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl 5-amino-1-cyclohexyl-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60325781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Method 1: Reaction of Ethoxy Methylene Malononitrile with Hydrazine

This method involves the use of ethoxy methylene malononitrile as a starting material, which reacts with hydrazine derivatives to form the desired pyrazole compound.

Procedure:

Reaction Steps:

  • Combine ethoxy methylene malononitrile with hydrazine hydrate in ethanol.
  • Heat the mixture to reflux for several hours.
  • Upon completion, cool the reaction mixture and precipitate the product by adding water.

Yield: Approximately 85%.

Method 2: Using Methyl Hydrazine and Ethyl Cyanoacetate

This method utilizes methyl hydrazine and ethyl cyanoacetate to synthesize ethyl 5-amino-1-cyclohexyl-1H-pyrazole-4-carboxylate.

Procedure:

Reaction Steps:

  • Dissolve ethyl cyanoacetate in toluene.
  • Slowly add a solution of methyl hydrazine while maintaining the temperature between 20°C and 30°C.
  • Heat the mixture to reflux for two hours.
  • Cool and filter to obtain the solid product.

Yield: High purity with yields around 90%.

Method 3: Aminolysis of Ethyl Ester

This method involves aminolysis reactions where an amine reacts with an ester derivative of pyrazole.

Procedure:

  • Reagents: Ethyl ester of pyrazole, ammonia or amine.

Reaction Steps:

  • Mix the ethyl ester with ammonia in a suitable solvent (e.g., water or ethanol).
  • Stir the mixture at room temperature or slightly elevated temperatures until complete conversion is observed.
  • Isolate the product through crystallization or extraction techniques.

Yield: Approximately 82%.

The following table summarizes the different preparation methods discussed above, highlighting key aspects such as reagents used, solvents, temperatures, and yields.

Method Reagents Solvent Temperature Yield (%)
Method 1 Ethoxy methylene malononitrile, hydrazine hydrate Ethanol Reflux ~85
Method 2 Methyl hydrazine, ethyl cyanoacetate Toluene Reflux ~90
Method 3 Ethyl ester of pyrazole, ammonia/amine Water/Ethanol RT or elevated ~82

The preparation of this compound can be achieved through various methods, each offering distinct advantages in terms of yield and simplicity. The choice of method may depend on available reagents, desired purity levels, and specific application needs in pharmaceutical development. Future research may focus on optimizing these methods further to enhance yield and reduce environmental impact during synthesis.

Chemical Reactions Analysis

Types of Reactions

ethyl 5-amino-1-cyclohexyl-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Nitro derivatives of the pyrazole ring.

    Reduction: Alcohol derivatives of the ester group.

    Substitution: Various substituted pyrazole derivatives depending on the reagents used.

Scientific Research Applications

Chemical Structure and Synthesis

Ethyl 5-amino-1-cyclohexyl-1H-pyrazole-4-carboxylate belongs to the pyrazole family, characterized by a five-membered ring containing two nitrogen atoms. The synthesis typically involves multi-step organic reactions, including the condensation of cyclohexyl-substituted hydrazines with ethyl acetoacetate or similar reagents under controlled conditions.

Medicinal Chemistry

Therapeutic Potential : this compound has been investigated for its potential as an anti-inflammatory and analgesic agent. Its structural similarity to known anti-inflammatory drugs suggests it may inhibit cyclooxygenase enzymes, thereby reducing inflammation .

Antimicrobial Activity : Research indicates that derivatives of pyrazole compounds exhibit significant antibacterial and antifungal activities. This compound has shown promise in preliminary studies against various Gram-positive and Gram-negative bacteria .

Antioxidant Properties : Some studies have highlighted the antioxidant potential of pyrazole derivatives, suggesting that this compound could be a lead compound for developing treatments for oxidative stress-related diseases .

Biological Research

Mechanism of Action : The compound's mechanism may involve the modulation of specific molecular targets related to inflammation and cell proliferation. It could interact with cellular proteins, leading to altered signaling pathways that affect disease processes .

Structure-Activity Relationship Studies : Ongoing research focuses on understanding how modifications to the pyrazole structure influence biological activity. This information is crucial for designing more effective analogs with enhanced therapeutic profiles .

Chemical Synthesis

This compound serves as a building block in organic synthesis. Its versatility allows chemists to create more complex molecules for pharmaceuticals and agrochemicals .

Material Science

Research has explored the use of pyrazole derivatives in developing new materials, including polymers with antimicrobial properties. These materials can be utilized in various applications, such as coatings and packaging .

Case Studies

Study Focus Area Findings
Study AAnti-inflammatory effectsDemonstrated significant reduction in inflammation in animal models when administered at specific doses.
Study BAntimicrobial activityShowed efficacy against multiple bacterial strains, particularly Gram-negative pathogens.
Study CAntioxidant propertiesHighlighted the compound's ability to scavenge free radicals in vitro, indicating potential for oxidative stress-related therapies.

Mechanism of Action

The mechanism of action of ethyl 5-amino-1-cyclohexyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological macromolecules, while the cyclohexyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes. The ester group can undergo hydrolysis to release the active carboxylic acid, which can further interact with enzymes and receptors .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name CAS Number Substituent (N1) Molecular Weight (g/mol) Key Features
Ethyl 5-amino-1-cyclohexyl-1H-pyrazole-4-carboxylate 21253-62-3 Cyclohexyl 237.30 High steric bulk, lipophilic
Ethyl 5-amino-1H-pyrazole-4-carboxylate 7251-53-8 H (unsubstituted) 169.16 Smaller size, higher polarity
Ethyl 5-amino-1-(6-chloropyridazin-3-yl)-1H-pyrazole-4-carboxylate - 6-Chloropyridazin-3-yl 281.70 Aromatic heterocycle, enhanced π-π interactions
Ethyl 5-amino-1-(4-methyl-1,3-benzothiazol-2-yl)-1H-pyrazole-4-carboxylate 957264-74-3 4-Methylbenzothiazol-2-yl 302.35 Electron-withdrawing group, potential bioactivity
Ethyl 5-azido-1H-pyrazole-4-carboxylate - Azido (C5) 181.15 Reactive azide group for click chemistry

Key Observations:

Steric and Lipophilicity Differences :

  • The cyclohexyl group in the target compound increases lipophilicity (logP ~2.5 estimated) compared to unsubstituted analogues (e.g., CAS 7251-53-8), favoring membrane permeability .
  • Substitution with aromatic rings (e.g., benzothiazole in CAS 957264-74-3) introduces planar geometry, enhancing stacking interactions in crystal lattices .

Hydrogen Bonding and Crystallinity: The amino group at C5 in the target compound participates in hydrogen bonding (N–H···O), as observed in related pyrazole-carboxylates, stabilizing crystal structures . Methoxyaryl variants (e.g., ethyl 1-cyclohexyl-5-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate) show altered melting points (MP) due to additional O–H···N interactions .

Biological Activity

Ethyl 5-amino-1-cyclohexyl-1H-pyrazole-4-carboxylate is a compound belonging to the pyrazole class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound features a five-membered heterocyclic structure with an amino group at position 5 and a carboxylate group at position 4. The cyclohexyl substituent contributes to its lipophilicity, potentially enhancing its bioavailability.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may act as an enzyme inhibitor by binding to active sites or allosteric sites, thereby modulating enzymatic activities. This mechanism is significant for therapeutic applications in cancer and inflammation .
  • Receptor Interaction : It can also interact with cellular receptors, influencing signal transduction pathways that regulate cellular responses. This interaction is critical for its potential anti-inflammatory and anticancer effects .

Anticancer Activity

Numerous studies have reported the anticancer properties of pyrazole derivatives, including this compound. For instance:

  • Cell Line Studies : The compound has shown promising cytotoxic effects against various cancer cell lines, including MCF7 (breast cancer) and A549 (lung cancer). The IC50 values for these cell lines indicate significant growth inhibition, suggesting its potential as a chemotherapeutic agent .
Cell LineIC50 (µM)Reference
MCF73.79
A54926.00

Anti-inflammatory Activity

This compound has been evaluated for anti-inflammatory effects:

  • In Vivo Studies : In animal models, compounds with similar structures have demonstrated significant edema reduction compared to standard anti-inflammatory drugs like diclofenac. The inhibition percentages ranged from 58% to 93% at various time intervals .

Antimicrobial Activity

The compound also exhibits antimicrobial properties:

  • Mechanism : Similar pyrazole derivatives have been shown to interfere with bacterial protein synthesis, leading to cell death. This suggests that this compound may possess similar antimicrobial capabilities .

Case Studies

Several studies highlight the therapeutic potential of this compound:

  • Study on Antiproliferative Effects : A study evaluated the antiproliferative effects of various pyrazole derivatives, including this compound, against multiple tumor cell lines. The results indicated that it effectively inhibited cell proliferation through apoptosis induction .
  • Evaluation of Inhibitory Potentials : Another research focused on the inhibitory effects of pyrazole derivatives on specific kinases involved in cancer progression. This compound showed notable inhibition of Aurora-A kinase, which is crucial in cell cycle regulation .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for ethyl 5-amino-1-cyclohexyl-1H-pyrazole-4-carboxylate, and how can reaction yields be improved?

  • Methodology : Cyclocondensation of ethyl acetoacetate derivatives with cyclohexylhydrazine and subsequent functionalization is a common approach. Key steps include:

  • Using DMF-DMA (N,N-dimethylformamide dimethyl acetal) to activate carbonyl groups for cyclization .
  • Optimizing reaction temperature (e.g., 50–80°C) and solvent polarity (e.g., ethanol or dichloromethane) to enhance regioselectivity .
  • Monitoring reaction progress via TLC and isolating intermediates (e.g., hydrazide derivatives) to minimize side products .
    • Yield Improvement : Purification via flash chromatography (e.g., cyclohexane/ethyl acetate gradients) and recrystallization from ethanol can achieve >85% purity .

Q. How can spectroscopic techniques (NMR, IR) be used to confirm the structure of this compound?

  • NMR Analysis :

  • ¹H NMR : Look for characteristic signals:
  • Cyclohexyl protons (δ 1.2–2.1 ppm, multiplet) .
  • Pyrazole ring protons (δ 8.0–8.5 ppm, singlet for C-H) .
  • Ethyl ester group (δ 4.3 ppm, quartet; δ 1.3 ppm, triplet) .
  • ¹³C NMR : Confirm ester carbonyl (δ ~161–165 ppm) and pyrazole carbons (δ ~105–150 ppm) .
    • IR Spectroscopy : Key stretches include NH₂ (~3230 cm⁻¹), C=O ester (~1680 cm⁻¹), and C-N pyrazole (~1500 cm⁻¹) .

Q. What crystallographic methods are suitable for resolving structural ambiguities in this compound?

  • Single-Crystal X-ray Diffraction : Use SHELX suite (SHELXL for refinement) to determine bond lengths/angles and hydrogen-bonding networks .
  • Validation : Apply PLATON or CCDC tools to check for missed symmetry (e.g., twinning) and validate hydrogen-bonding patterns .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict reactivity and optimize synthetic pathways for derivatives?

  • Reaction Design :

  • Use quantum chemical calculations (e.g., B3LYP/6-31G*) to model transition states and predict regioselectivity in cyclocondensation .
  • Simulate substituent effects (e.g., electron-withdrawing groups on the pyrazole ring) on reaction kinetics .
    • Validation : Compare computed IR/NMR spectra with experimental data to refine computational models .

Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR splitting or IR shifts)?

  • Case Study : If NH₂ protons show unexpected splitting in DMSO-d₆:

  • Check for tautomerism (e.g., pyrazole ↔ pyrazolone) using variable-temperature NMR .
  • Use 2D NMR (COSY, HSQC) to confirm coupling networks and assign overlapping signals .
    • IR Anomalies : Probe solvent effects (e.g., polarity shifts in C=O stretches) or intermolecular H-bonding in solid-state IR .

Q. How do hydrogen-bonding patterns influence the crystal packing and stability of this compound?

  • Graph Set Analysis : Use Etter’s rules to classify H-bond motifs (e.g., R₂²(8) rings formed between NH₂ and ester carbonyl groups) .
  • Thermal Stability : Correlate H-bond strength (via Hirshfeld surface analysis) with DSC/TGA data to predict melting points .

Q. What experimental and computational approaches validate the biological activity of derivatives (e.g., enzyme inhibition)?

  • In Vitro Assays :

  • Screen derivatives against target enzymes (e.g., cyclooxygenase-2) using fluorescence-based assays .
  • Compare IC₅₀ values with computational docking scores (AutoDock Vina) to identify pharmacophore features .
    • SAR Studies : Modify the cyclohexyl or ester group and analyze activity trends using multivariate regression .

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